molecular formula C11H13F2NO4 B2928538 Ethyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate CAS No. 2287344-75-4

Ethyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate

Cat. No.: B2928538
CAS No.: 2287344-75-4
M. Wt: 261.225
InChI Key: CUCBWKQXOOVRBO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an ethyl ester group, an amino group, and two methoxy groups, one of which is substituted with difluoromethoxy. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-methoxybenzoate: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    Ethyl 2-amino-5-methoxybenzoate: Lacks the difluoromethoxy group, leading to reduced lipophilicity and membrane permeability.

    Ethyl 2-amino-5-(trifluoromethoxy)-4-methoxybenzoate: Contains a trifluoromethoxy group instead of difluoromethoxy, which can significantly alter its reactivity and biological activity.

The presence of the difluoromethoxy group in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4/c1-3-17-10(15)6-4-9(18-11(12)13)8(16-2)5-7(6)14/h4-5,11H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCBWKQXOOVRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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